molecular formula C6H7IN2 B13029119 (4-Iodopyridin-2-yl)methanamine

(4-Iodopyridin-2-yl)methanamine

Cat. No.: B13029119
M. Wt: 234.04 g/mol
InChI Key: MTSHBUJTYAARMQ-UHFFFAOYSA-N
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Description

(4-Iodopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 4-position and an aminomethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodopyridin-2-yl)methanamine typically involves the iodination of 2-pyridinemethanamine. One common method is the direct iodination of 2-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Iodopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield pyridinecarboxylic acids .

Scientific Research Applications

(4-Iodopyridin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Iodopyridin-2-yl)methanamine depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodinated pyridines and aminomethyl-substituted pyridines, such as:

  • 2-Iodopyridine
  • 4-Iodopyridine
  • 2-(Aminomethyl)pyridine

Uniqueness

(4-Iodopyridin-2-yl)methanamine is unique due to the combination of the iodine atom and the aminomethyl group on the pyridine ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds. For example, the presence of the iodine atom makes it a versatile intermediate for further functionalization through coupling reactions .

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2

InChI Key

MTSHBUJTYAARMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1I)CN

Origin of Product

United States

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